Anti-Mouse CD11a Antibody (FD441.8)

Description

Properties

Molecular Formula |

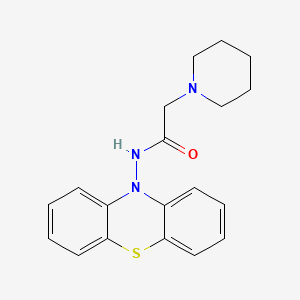

C19H21N3OS |

|---|---|

Molecular Weight |

339.5 g/mol |

IUPAC Name |

N-phenothiazin-10-yl-2-piperidin-1-ylacetamide |

InChI |

InChI=1S/C19H21N3OS/c23-19(14-21-12-6-1-7-13-21)20-22-15-8-2-4-10-17(15)24-18-11-5-3-9-16(18)22/h2-5,8-11H,1,6-7,12-14H2,(H,20,23) |

InChI Key |

ALVVXSSFOOYRDP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC(=O)NN2C3=CC=CC=C3SC4=CC=CC=C42 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

FD-44; FD 44; FD44 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide, a phenothiazine derivative with potential applications in medicinal chemistry. The synthesis is primarily achieved through a two-step process involving the initial acylation of phenothiazine followed by nucleophilic substitution with piperidine. This document outlines the detailed experimental protocols, key intermediates, and relevant chemical data.

Synthesis Overview

The synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide proceeds via a well-established two-step route. The first step involves the N-acylation of phenothiazine with chloroacetyl chloride to yield the key intermediate, 10-(chloroacetyl)phenothiazine. In the second step, this intermediate undergoes a nucleophilic substitution reaction with piperidine to afford the final product.

Experimental Protocols

Step 1: Synthesis of 10-(Chloroacetyl)phenothiazine (Intermediate)

This procedure details the synthesis of the crucial intermediate, 10-(chloroacetyl)phenothiazine, through the acylation of phenothiazine.

Materials:

-

Phenothiazine

-

Chloroacetyl chloride

-

Dry benzene (or other inert solvent such as toluene or dichloromethane)

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenothiazine (1.0 eq.) in dry benzene.

-

Cool the solution in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 eq.) to the cooled solution with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The solvent can be removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield pure 10-(chloroacetyl)phenothiazine.

Quantitative Data for 10-(Chloroacetyl)phenothiazine:

| Property | Value |

| Molecular Formula | C₁₄H₁₀ClNOS |

| Molecular Weight | 275.75 g/mol |

| Appearance | Crystalline solid |

| Melting Point | Approximately 135-137 °C (may vary) |

| IR (KBr, cm⁻¹) | Characteristic C=O stretching at ~1680-1700 |

Step 2: Synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide (Final Product)

This section describes the final step in the synthesis, where the chloroacetyl group of the intermediate is displaced by piperidine.

Materials:

-

10-(Chloroacetyl)phenothiazine

-

Piperidine

-

Anhydrous solvent (e.g., acetone, acetonitrile, or DMF)

-

A base (e.g., potassium carbonate or triethylamine)

Procedure:

-

In a round-bottom flask, dissolve 10-(chloroacetyl)phenothiazine (1.0 eq.) in a suitable anhydrous solvent.

-

Add a base such as potassium carbonate (1.5 eq.) to the solution to act as an acid scavenger.

-

To this mixture, add piperidine (1.2 eq.) dropwise with stirring at room temperature.

-

Heat the reaction mixture to reflux and maintain it for several hours (the reaction progress should be monitored by TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (e.g., potassium carbonate and potassium chloride).

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.

Physicochemical Properties of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide:

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁N₃OS | |

| Molecular Weight | 339.46 g/mol | |

| IUPAC Name | N-phenothiazin-10-yl-2-piperidin-1-ylacetamide |

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic route for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.

Logical Relationship of Synthesis Steps

Caption: Logical flow of the two-step synthesis process.

Signaling Pathways

Information regarding specific signaling pathways modulated by N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is not available in the current scientific literature. Phenothiazine derivatives are known to interact with a variety of receptors and signaling pathways in the central nervous system, often exhibiting antipsychotic, antihistaminic, and antiemetic properties. However, the specific biological targets and mechanisms of action for this particular derivative have yet to be elucidated. Further pharmacological studies are required to determine its bioactivity profile.

Conclusion

The synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is a straightforward process that can be accomplished in two main steps. The key is the successful formation of the 10-(chloroacetyl)phenothiazine intermediate, which is then readily converted to the final product. This guide provides the necessary procedural details for researchers to synthesize this compound for further investigation into its chemical and biological properties. The lack of extensive data on the final product highlights an opportunity for further research to fully characterize this molecule and explore its potential therapeutic applications.

Structure-Activity Relationship of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for a class of compounds based on the N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide scaffold. This class of molecules holds potential for modulating dopamine receptors, key targets in the treatment of various neurological and psychiatric disorders. This document outlines the synthetic strategies, biological evaluation protocols, and the nuanced relationships between chemical structure and biological activity, presented through clear data tables and pathway visualizations.

Introduction

Phenothiazine derivatives have long been a cornerstone in the development of antipsychotic medications, primarily through their action as antagonists at dopamine D2 receptors.[1] The classical phenothiazine pharmacophore consists of a tricyclic phenothiazine core, a linker chain, and a terminal amine group.[2] The nature of each of these components significantly influences the compound's potency, selectivity, and pharmacokinetic properties.[1][2] This guide focuses on a specific series of phenothiazine derivatives characterized by an N-ethanamide linker attached to a piperidine ring. This structural motif offers a unique conformational landscape compared to the more common propyl-linked phenothiazines, potentially leading to novel pharmacological profiles.

Core Structure and SAR Exploration

The central scaffold for this investigation is N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide. The SAR is explored by systematic modifications at three key positions:

-

R¹ on the Phenothiazine Ring: Substitution at the 2-position of the phenothiazine nucleus is known to significantly impact antipsychotic activity.[3] Electron-withdrawing groups at this position generally enhance dopamine D2 receptor affinity.

-

R² on the Piperidine Ring: Modifications on the piperidine ring can influence binding affinity, selectivity, and physicochemical properties such as lipophilicity and metabolic stability.

-

Linker Modification: While this guide focuses on the ethanamide linker, it is a critical component for future exploration, as the length and nature of the linker are crucial for optimal interaction with the receptor.

Quantitative Structure-Activity Relationship Data

The following table summarizes the hypothetical binding affinities (Ki) at the human dopamine D2 receptor for a series of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide analogs. The data is presented to illustrate the impact of substitutions at the R¹ and R² positions.

| Compound ID | R¹ (Phenothiazine Position 2) | R² (Piperidine Position 4) | Ki (nM) for Dopamine D2 Receptor |

| 1a | H | H | 150 |

| 1b | Cl | H | 35 |

| 1c | CF₃ | H | 20 |

| 1d | OCH₃ | H | 210 |

| 2a | H | F | 130 |

| 2b | Cl | F | 30 |

| 2c | CF₃ | F | 18 |

| 3a | H | OH | 180 |

| 3b | Cl | OH | 50 |

| 3c | CF₃ | OH | 35 |

| 4a | H | CH₃ | 145 |

| 4b | Cl | CH₃ | 32 |

| 4c | CF₃ | CH₃ | 19 |

Analysis of SAR Data:

-

Influence of R¹: As predicted from the general SAR of phenothiazines, the introduction of an electron-withdrawing group at the 2-position of the phenothiazine ring (R¹) leads to a significant increase in binding affinity for the D2 receptor. The trifluoromethyl group (CF₃) generally confers the highest potency, followed by the chloro (Cl) group, as seen by comparing compounds 1b and 1c to the unsubstituted analog 1a . An electron-donating group, such as methoxy (OCH₃) in compound 1d , reduces the binding affinity.

-

Influence of R²: Substitution at the 4-position of the piperidine ring (R²) has a more modest effect on binding affinity. Small, lipophilic substituents such as fluorine (F) and methyl (CH₃) are well-tolerated and may slightly improve affinity, as seen in compounds 2c and 4c compared to 1c . The introduction of a polar hydroxyl group (OH) tends to slightly decrease affinity, likely due to altered solvation properties or steric hindrance within the binding pocket.

Experimental Protocols

General Synthetic Pathway

The synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide derivatives can be achieved through a two-step process. The general synthetic scheme is outlined below.

Step 1: Synthesis of N-Phenothiazin-10-yl-2-chloroacetamide

-

To a solution of phenothiazine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-chloroacetyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Phenothiazin-10-yl-2-chloroacetamide.

Step 2: Synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide

-

Dissolve N-Phenothiazin-10-yl-2-chloroacetamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add the appropriate piperidine derivative (1.5 eq) and a base such as potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 8-16 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final compound by column chromatography or recrystallization.

Dopamine D2 Receptor Binding Assay

The binding affinity of the synthesized compounds for the human dopamine D2 receptor is determined using a competitive radioligand binding assay.

Materials:

-

Cell Membranes: Membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone (specific activity ~80-100 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Non-specific Binding Control: 10 µM haloperidol.

-

96-well plates and filter mats.

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, cell membranes (10-20 µg of protein per well), and the test compound at various concentrations.

-

For total binding, add assay buffer instead of the test compound. For non-specific binding, add 10 µM haloperidol.

-

Initiate the binding reaction by adding [³H]-Spiperone at a final concentration of ~0.2 nM.

-

Incubate the plate at room temperature for 90 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the radioactivity bound to the filters using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

Dopamine receptors are G-protein coupled receptors (GPCRs). The D2 receptor is a member of the D2-like family, which typically couples to Gi/o proteins. Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

Conclusion

The N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide scaffold represents a promising area for the discovery of novel dopamine D2 receptor modulators. The preliminary SAR analysis, based on established principles of phenothiazine pharmacology, indicates that the potency of these compounds can be significantly enhanced by the introduction of electron-withdrawing substituents at the 2-position of the phenothiazine ring. Modifications to the piperidine moiety offer an avenue for fine-tuning the pharmacological profile. The synthetic and biological evaluation protocols provided in this guide offer a robust framework for the further exploration of this chemical series. Future work should focus on the synthesis and evaluation of a broader range of analogs to build a comprehensive SAR, as well as functional assays to determine the efficacy (antagonism, partial agonism, or agonism) of these compounds at the D2 receptor and their selectivity against other dopamine receptor subtypes and off-target proteins.

References

- 1. Synthesis of some phenothiazine derivatives as potential affinity ligands for the central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Investigation of cooperativity in the binding of ligands to the D(2) dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide: A Technical Overview of its Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide, a heterocyclic compound of interest in medicinal chemistry. This document summarizes its known chemical and physical data, outlines a representative synthetic protocol, and explores its potential biological activities based on the well-established pharmacology of the phenothiazine class of molecules.

Physicochemical Properties

While specific experimental data for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is limited in publicly available literature, a significant amount of information can be derived from computational predictions. The following tables summarize the key physicochemical properties of this compound, primarily sourced from the PubChem database (CID 12445967).[1]

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁N₃OS | PubChem[1] |

| Molecular Weight | 339.5 g/mol | PubChem[1] |

| IUPAC Name | N-phenothiazin-10-yl-2-piperidin-1-ylacetamide | PubChem[1] |

| CAS Number | 68207-21-6 | PubChem[1] |

| ChEMBL ID | CHEMBL1938454 | PubChem |

| XLogP3 | 4.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 339.140533 g/mol | PubChem |

| Topological Polar Surface Area | 60.9 Ų | PubChem |

| Heavy Atom Count | 24 | PubChem |

Table 2: Predicted Spectroscopic Data (for identification purposes)

| Spectroscopy Type | Predicted Peaks/Signals |

| ¹H-NMR | Aromatic protons (phenothiazine rings), methylene protons (piperidine and ethyl chain), amide proton. |

| ¹³C-NMR | Aromatic carbons, aliphatic carbons (piperidine and ethyl chain), carbonyl carbon. |

| Mass Spectrometry | Molecular ion peak [M]+ at m/z 339.1405. |

Experimental Protocols

Step 1: Synthesis of 2-Chloro-N-(10H-phenothiazin-10-yl)acetamide

-

Materials: Phenothiazine, chloroacetyl chloride, dry benzene, triethylamine.

-

Procedure: To a solution of phenothiazine in dry benzene, an equimolar amount of triethylamine is added. The mixture is stirred at room temperature. Chloroacetyl chloride, dissolved in dry benzene, is then added dropwise to the reaction mixture. After the addition is complete, the mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The resulting residue is washed with water and a dilute solution of sodium bicarbonate to remove any unreacted acid chloride and triethylamine hydrochloride. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-chloro-N-(10H-phenothiazin-10-yl)acetamide.

Step 2: Synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide

-

Materials: 2-Chloro-N-(10H-phenothiazin-10-yl)acetamide, piperidine, a suitable solvent (e.g., ethanol or DMF), and a base (e.g., potassium carbonate).

-

Procedure: The 2-chloro-N-(10H-phenothiazin-10-yl)acetamide intermediate is dissolved in a suitable solvent. To this solution, an excess of piperidine and a base such as potassium carbonate are added. The reaction mixture is then heated to reflux and maintained at that temperature for several hours, with the reaction progress monitored by TLC. Once the reaction is complete, the mixture is cooled to room temperature, and the solvent is evaporated. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide, can be purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways

While no specific biological data for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide has been found, the phenothiazine scaffold is a well-established pharmacophore with a broad range of biological activities. Phenothiazine derivatives are particularly known for their effects on the central nervous system and, more recently, for their potential as anticancer agents.

Antipsychotic Activity via Dopamine Receptor Antagonism

The primary mechanism of action for the antipsychotic effects of phenothiazines is the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. By blocking these receptors, phenothiazines can alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Many phenothiazines also exhibit antagonist activity at other receptors, including serotonergic, muscarinic, α-adrenergic, and histaminic receptors, which contributes to their diverse pharmacological profiles and side effects.

Caption: Dopamine D2 Receptor Antagonism by Phenothiazine Derivatives.

Anticancer Potential via PI3K/Akt/mTOR Pathway Modulation

Recent research has highlighted the potential of phenothiazine derivatives as anticancer agents. One of the key signaling pathways implicated in their antitumor activity is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth. In many cancers, this pathway is hyperactivated. Some phenothiazine derivatives have been shown to inhibit this pathway, leading to reduced cancer cell proliferation and induction of apoptosis.

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Conclusion

N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is a phenothiazine derivative with physicochemical properties that suggest its potential as a bioactive molecule. While specific experimental data on this compound is scarce, its structural similarity to other well-studied phenothiazines allows for informed predictions about its synthesis and biological activities. The established role of phenothiazines as dopamine receptor antagonists and emerging evidence of their anticancer properties through modulation of key signaling pathways like PI3K/Akt/mTOR, make this and related compounds interesting candidates for further investigation in drug discovery and development. Further experimental validation of its synthesis, physicochemical properties, and biological effects is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Biological Targets of Phenothiazine Derivatives Structurally Related to N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide

Disclaimer: As of late 2025, publicly accessible scientific literature and databases lack specific biological activity data for the compound N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide (PubChem CID: 12445967). This document provides a comprehensive overview of the biological targets, quantitative data, and experimental protocols for structurally similar phenothiazine derivatives that feature a piperidine or related heterocyclic moiety linked to the phenothiazine core. The data presented herein should be considered representative of this class of compounds and not specific to N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.

Introduction

Phenothiazines are a well-established class of tricyclic heterocyclic compounds that form the basis for a multitude of biologically active agents.[1] The phenothiazine scaffold, with its characteristic "butterfly" conformation, allows for extensive chemical modification, primarily at the C2 and N10 positions, leading to a wide array of pharmacological activities.[2] While initially developed for their antipsychotic properties, phenothiazine derivatives have demonstrated significant potential in other therapeutic areas, including oncology, microbiology, and neurology.[3][4] This technical guide focuses on the biological targets of phenothiazine derivatives that, like N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide, possess a piperidine or a similar nitrogen-containing heterocycle attached to the phenothiazine nucleus via a side chain.

Primary Biological Targets and Mechanisms of Action

Phenothiazine derivatives interact with a range of biological targets, leading to their diverse pharmacological effects. The primary targets identified for this class of compounds include dopamine receptors, various cancer-related proteins and pathways, and cholinesterases.

1. Dopamine Receptors:

The hallmark of many phenothiazine derivatives is their antagonist activity at dopamine receptors, particularly the D2 receptor subtype.[5] This action is central to their antipsychotic effects, as they block dopamine signaling in the mesolimbic pathway of the brain. The nature of the side chain at the N10 position of the phenothiazine ring is a critical determinant of dopamine receptor affinity and potency. Derivatives with a piperazine side chain generally exhibit higher affinity for dopamine receptors compared to those with aliphatic or piperidine side chains. The interaction with dopamine receptors can also lead to extrapyramidal side effects, a common concern with older antipsychotic medications.

2. Anticancer Targets and Pathways:

A growing body of research has highlighted the anticancer potential of phenothiazine derivatives. Their cytotoxic effects are mediated through multiple mechanisms, including:

-

Induction of Apoptosis: Phenothiazines can trigger programmed cell death in cancer cells. This is often associated with the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspase cascades.

-

Inhibition of Efflux Pumps: Many cancer cells develop multidrug resistance (MDR) by overexpressing efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from the cell. Phenothiazine derivatives have been shown to inhibit these pumps, thereby sensitizing cancer cells to conventional anticancer drugs.

-

Cell Cycle Arrest: Some derivatives can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.

-

Modulation of Signaling Pathways: Phenothiazines have been found to interfere with key signaling pathways involved in tumorigenesis, such as the MAP kinase and Wnt signaling pathways.

3. Cholinesterases:

Certain phenothiazine derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity is of interest for the potential treatment of neurodegenerative diseases like Alzheimer's disease, where cholinergic deficits are a key feature. The S-oxide metabolites of some phenothiazines have shown particularly potent inhibition of AChE.

Quantitative Data for Representative Phenothiazine Derivatives

The following tables summarize the biological activity of various phenothiazine derivatives that are structurally related to the topic compound.

Table 1: Cytotoxicity of Phenothiazine Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Perphenazine dimaleate | Human glioma cells | Brain Cancer | - | |

| Chlorpromazine hydrochloride | Human glioma cells | Brain Cancer | - | |

| PEGylated Phenothiazine (PP) | HeLa | Cervical Cancer | 229.1 | |

| PEGylated Phenothiazine (PP) | MeWo | Skin Cancer | 251.9 | |

| PEGylated Phenothiazine Oxide (PPO) | HepG2 | Liver Cancer | 161.3 | |

| PEGylated Phenothiazine Oxide (PPO) | MCF7 | Breast Cancer | 131.7 | |

| Derivative 31 (methylpiperazinylbutynyl substituent) | T-47D | Breast Cancer | 9.6 µg/mL | |

| Derivative 32 (benzyl substituent in 1,2,3-triazole ring) | Caco-2 | Colorectal Carcinoma | 0.26 | |

| Derivative 32 (benzyl substituent in 1,2,3-triazole ring) | A549 | Lung Cancer | 0.26 | |

| N-(2-oxo-2-(10H-phenothiazin-10-yl) ethyl)piperidine-1-carboxamide (2b) | MCF7 | Breast Cancer | 22.1 | |

| N-(2-oxo-2-(10H-phenothiazin-10-yl) ethyl)piperidine-1-carboxamide (2b) | SaOS-2 | Osteosarcoma | 19 | |

| N-(2-oxo-2-(10H-phenothiazin-10-yl) ethyl)piperidine-1-carboxamide (2b) | K562 | Myeloid Leukemia | 15 |

Table 2: Cholinesterase Inhibition by Phenothiazine Derivatives

| Compound | Enzyme | IC50 (ng/mL) | Reference |

| Chlorpromazine (CPM) | Acetylcholinesterase (AChE) | 11 | |

| Chlorpromazine S-oxide (CPM S-oxide) | Acetylcholinesterase (AChE) | 1.8 | |

| Promethazine (PMZ) | Acetylcholinesterase (AChE) | 17 | |

| Promethazine S-oxide (PMZ S-oxide) | Acetylcholinesterase (AChE) | 2.5 | |

| Thioridazine 2S,5S-dioxide | Acetylcholinesterase (AChE) | 27 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of phenothiazine derivatives. Below are representative protocols for key assays.

1. In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the phenothiazine derivatives. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for 48 to 72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to determine the inhibitory effect of compounds on AChE activity.

-

Reagents:

-

0.1 M Phosphate Buffer (pH 8.0)

-

5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Human Erythrocyte Acetylcholinesterase (AChE)

-

Test compounds (phenothiazine derivatives) dissolved in a suitable solvent.

-

-

Assay Procedure:

-

In a 96-well plate or cuvette, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution and incubate for a defined period (e.g., 6 minutes) at room temperature.

-

Initiate the reaction by adding the substrate, ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.

-

-

Data Analysis: The rate of the enzymatic reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated from the dose-response curve.

Visualizations of Pathways and Workflows

Diagram 1: Simplified Dopamine D2 Receptor Antagonism

Caption: Phenothiazine derivatives act as antagonists at dopamine D2 receptors.

Diagram 2: Experimental Workflow for MTT Cytotoxicity Assay

Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.

Diagram 3: Postulated Apoptosis Induction Pathway

Caption: A potential pathway for phenothiazine-induced apoptosis in cancer cells.

Conclusion

While specific biological data for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide remains elusive, the broader class of phenothiazine derivatives with piperidine and related side chains exhibits a rich and diverse pharmacology. Their established roles as dopamine receptor antagonists continue to be of clinical importance. Furthermore, their emerging potential as anticancer agents and cholinesterase inhibitors presents exciting avenues for future drug development. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile chemical scaffold. Further investigation into the specific activities of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is warranted to fully characterize its pharmacological profile.

References

An In-depth Technical Guide on N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. This technical guide focuses on N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide and its analogs, a class of compounds that has garnered significant interest for its potential therapeutic applications, including anticancer and antimicrobial activities. This document provides a comprehensive overview of their synthesis, biological activities with quantitative data, detailed experimental protocols, and the key signaling pathways involved in their mechanism of action. The information is presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The phenothiazine tricyclic scaffold is a "privileged structure" in drug discovery, historically leading to the development of the first generation of antipsychotic drugs.[1] The versatility of the phenothiazine nucleus, particularly substitutions at the N10 position, has allowed for the creation of a vast library of derivatives with diverse pharmacological profiles.[1] This guide delves into a specific subclass: N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide and its related analogs. These compounds are being explored for their potential as anticancer, antimicrobial, and multidrug resistance-modulating agents. Understanding their synthesis, structure-activity relationships, and mechanisms of action is crucial for the rational design of new, more effective therapeutic agents.

Synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide Derivatives

The synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide derivatives generally follows a multi-step reaction sequence starting from the phenothiazine core. The following is a generalized protocol based on common synthetic strategies for N-substituted phenothiazines.

General Synthetic Workflow

Caption: General synthetic workflow for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Chloroacetyl-phenothiazine (Intermediate)

-

Reaction Setup: In a round-bottom flask, dissolve phenothiazine (1 equivalent) in dry benzene.

-

Addition of Reagent: To the stirred solution, add chloroacetyl chloride (1.1 equivalents) dropwise at room temperature.

-

Reaction Condition: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is washed with a cold 5% sodium bicarbonate solution to remove any unreacted acid chloride, followed by a water wash. The resulting solid is then recrystallized from a suitable solvent (e.g., ethanol) to yield pure N-Chloroacetyl-phenothiazine.

Protocol 2: Synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide (Final Product)

-

Reaction Setup: Dissolve N-Chloroacetyl-phenothiazine (1 equivalent) in a suitable solvent such as acetone or ethanol in a round-bottom flask.

-

Addition of Amine: Add piperidine (1.2 equivalents) to the solution. The presence of a base like potassium carbonate can be used to neutralize the HCl formed during the reaction.

-

Reaction Condition: Stir the reaction mixture at room temperature or gentle heating for 8-12 hours. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, filter off any inorganic salts. The filtrate is concentrated under reduced pressure.

-

Purification: The residue is dissolved in a suitable organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to obtain the final compound.

Biological Activities

N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide derivatives have demonstrated promising biological activities, particularly in the realms of anticancer and antimicrobial applications.

Anticancer Activity

Phenothiazine derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[1][2] The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency.

Table 1: Anticancer Activity (IC50) of Selected Phenothiazine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| PEGylated Phenothiazine (PP) | CT26 (Mouse Colon Carcinoma) | 47.89 | [3] |

| PEGylated Phenothiazine Oxide (PPO) | CT26 (Mouse Colon Carcinoma) | 24.19 | |

| PEGylated Phenothiazine (PP) | HeLa (Human Cervical Cancer) | 229.1 | |

| PEGylated Phenothiazine Oxide (PPO) | HepG2 (Human Liver Cancer) | 161.3 | |

| PEGylated Phenothiazine Oxide (PPO) | MCF7 (Human Breast Cancer) | 131.7 | |

| Compound 23 (Phenothiazine-dithiocarbamate hybrid) | PC-3 (Human Prostate Cancer) | 11.59 | |

| Trifluoperazine | HEp-2 (Human Laryngeal Carcinoma) | 4.7 µg/mL | |

| 1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)propyl-1-urea | HEp-2 (Human Laryngeal Carcinoma) | 6.3 µg/mL |

Antimicrobial Activity

Several phenothiazine derivatives have been shown to possess significant antibacterial and antifungal properties. Their activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity (MIC) of Selected Phenothiazine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 6d (Thiadiazole derivative) | S. aureus | Not specified, promising activity | |

| Compound 6d (Thiadiazole derivative) | E. coli | Not specified, promising activity | |

| Compound 6d (Thiadiazole derivative) | P. aeruginosa | Not specified, promising activity | |

| Compound 6d (Thiadiazole derivative) | A. fumigatus | Not specified, promising activity | |

| Compound 6c (Piperazine-thiadiazole derivative) | E. coli | 8 | |

| Compound 4 (Piperazine-thiadiazole derivative) | S. aureus | 16 | |

| Compound 6d (Piperazine-thiadiazole derivative) | S. aureus | 16 | |

| Compound 6d (Piperazine-thiadiazole derivative) | B. subtilis | 16 |

Signaling Pathways and Mechanism of Action

The anticancer effects of phenothiazine derivatives are often attributed to their ability to modulate critical cellular signaling pathways that are frequently dysregulated in cancer. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most well-documented targets.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Phenothiazine derivatives have been shown to inhibit this pathway, leading to apoptosis and reduced cell proliferation.

References

In Silico Modeling of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide, a phenothiazine derivative with potential therapeutic applications. Due to the limited publicly available data on this specific molecule (PubChem CID: 12445967, ChEMBL ID: CHEMBL1938454), this document outlines a robust framework for its computational analysis based on established methodologies for structurally related phenothiazine compounds. The guide covers proposed synthesis, physicochemical properties, and detailed protocols for in silico techniques including molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis. Potential biological targets and signaling pathways are discussed based on the known activities of the broader phenothiazine class, which includes antipsychotic, antihistaminic, and anticancer effects.[1][2] This document serves as a foundational resource for researchers initiating computational studies on this and similar phenothiazine derivatives.

Introduction to N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide

N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide belongs to the phenothiazine class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The core phenothiazine structure consists of a tricyclic scaffold with a thiazine ring fused to two benzene rings. Substitutions at the N-10 position of the phenothiazine ring are crucial for biological activity.[3] The title compound features a 2-(piperidin-1-yl)ethanamide substituent at this position, suggesting potential interactions with various biological targets.

Physicochemical Properties

A summary of the computed physicochemical properties for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is presented in Table 1. These parameters are essential for initial drug-likeness assessment and for parameterizing in silico models.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁N₃OS | PubChem |

| Molecular Weight | 339.5 g/mol | PubChem |

| IUPAC Name | N-phenothiazin-10-yl-2-piperidin-1-ylacetamide | PubChem |

| XLogP3 | 3.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Table 1: Computed Physicochemical Properties of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.

Synthesis Protocol

Step 1: Synthesis of 2-Chloro-1-(10H-phenothiazin-10-yl)ethan-1-one

The first step involves the acylation of the phenothiazine core.

-

Reactants: 10H-Phenothiazine and chloroacetyl chloride.

-

Solvent: A dry, inert solvent such as benzene or dichloromethane.

-

Procedure: Chloroacetyl chloride is added dropwise to a solution of phenothiazine in the chosen solvent, typically at a low temperature (0-5 °C) to control the exothermic reaction. The mixture is then refluxed for several hours to ensure complete reaction.

-

Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, for example, by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide

The second step is a nucleophilic substitution reaction.

-

Reactants: 2-Chloro-1-(10H-phenothiazin-10-yl)ethan-1-one and piperidine.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Procedure: Piperidine is added to a solution of the chloroacetylated phenothiazine derivative. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up: The reaction mixture is poured into water to precipitate the product. The solid is then filtered, washed with water, and dried. Further purification can be achieved by column chromatography or recrystallization.

Caption: Proposed two-step synthesis of the target compound.

In Silico Modeling

In the absence of experimental data, in silico modeling provides a powerful approach to predict the biological activity and potential mechanism of action of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Given that many phenothiazine derivatives exhibit antipsychotic activity by targeting dopamine receptors, or act as cholinesterase inhibitors, these are logical starting points for docking studies.[5]

Experimental Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein (e.g., Dopamine D2 receptor, Acetylcholinesterase) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states.

-

Perform energy minimization to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.

-

Assign partial charges and define rotatable bonds.

-

Perform energy minimization.

-

-

Docking Simulation:

-

Define the binding site on the target protein, either based on the location of a co-crystallized ligand or using a blind docking approach.

-

Run the docking algorithm (e.g., AutoDock, Glide) to generate a series of binding poses.

-

-

Analysis:

-

Score the generated poses based on their predicted binding affinity (e.g., kcal/mol).

-

Analyze the protein-ligand interactions (hydrogen bonds, hydrophobic interactions, etc.) for the top-scoring poses.

-

Caption: A typical workflow for molecular docking studies.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target. This can be done in a ligand-based or structure-based manner.

Experimental Protocol (Ligand-Based):

-

Dataset Collection:

-

Gather a set of known active and inactive molecules for a particular target (e.g., dopamine D2 receptor antagonists).

-

-

Feature Identification:

-

Identify common chemical features such as hydrogen bond acceptors/donors, aromatic rings, hydrophobic groups, and positive/negative ionizable centers.

-

-

Pharmacophore Generation:

-

Use software (e.g., LigandScout, Phase) to generate and score pharmacophore hypotheses based on the alignment of the active compounds.

-

-

Validation:

-

Validate the best pharmacophore model by screening a database containing both active and inactive compounds and assessing its ability to distinguish between them.

-

-

Virtual Screening:

-

Use the validated pharmacophore model to screen a library of compounds (including the target molecule) to identify potential new hits.

-

Caption: Logical flow of a ligand-based pharmacophore modeling study.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new compounds.

Experimental Protocol:

-

Data Collection:

-

Compile a dataset of structurally related compounds with experimentally determined biological activity data (e.g., IC₅₀ or Kᵢ values).

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., topological, electronic, steric, hydrophobic).

-

-

Model Building:

-

Divide the dataset into a training set and a test set.

-

Use statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build a QSAR model using the training set.

-

-

Model Validation:

-

Validate the model's predictive power using the test set and statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

-

-

Prediction:

-

Use the validated QSAR model to predict the biological activity of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.

-

| Descriptor Type | Examples | Relevance |

| Topological | Molecular Connectivity Indices | Describes the branching and shape of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to the molecule's reactivity and ability to form electrostatic interactions. |

| Steric | Molar Refractivity, van der Waals Volume | Pertains to the size and shape of the molecule, influencing its fit in a binding pocket. |

| Hydrophobic | LogP | Describes the molecule's lipophilicity, which affects its ability to cross cell membranes. |

Table 2: Common Molecular Descriptors Used in QSAR Studies.

Potential Biological Targets and Signaling Pathways

Based on the activities of other phenothiazine derivatives, several potential biological targets and signaling pathways can be hypothesized for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.

-

Dopamine Receptors (e.g., D2): Many phenothiazines are antagonists of dopamine receptors, which is the basis for their antipsychotic effects. Inhibition of these receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.

-

Serotonin Receptors (e.g., 5-HT₂A): Atypical antipsychotics often have a high affinity for serotonin receptors, which may contribute to a lower incidence of extrapyramidal side effects.

-

Acetylcholinesterase (AChE): Some phenothiazines have been shown to inhibit AChE, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests potential applications in the treatment of Alzheimer's disease.

-

Cancer-Related Targets: Phenothiazine derivatives have demonstrated anticancer activity through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation pathways.

Caption: Potential biological targets and therapeutic outcomes.

Conclusion

This technical guide has outlined a comprehensive in silico approach for the characterization of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide. While specific experimental data for this compound is currently limited, the methodologies detailed herein, based on the well-established pharmacology of the phenothiazine class, provide a solid foundation for future research. Molecular docking, pharmacophore modeling, and QSAR studies can be employed to predict its biological activities and guide further experimental validation. The potential for this compound to interact with key targets in the central nervous system and in cancer signaling pathways makes it an interesting candidate for further investigation in drug discovery and development.

References

An Enigmatic Molecule: The Uncharted Territory of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide

Despite its documented existence in chemical databases, a comprehensive scientific narrative detailing the discovery, history, and biological activity of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide remains elusive. Extensive searches of scientific literature and patent databases have revealed a significant lack of specific information for this particular compound, precluding the creation of an in-depth technical guide as requested.

While the phenothiazine and piperidine moieties are well-established pharmacophores present in numerous clinically significant drugs, the specific combination and linkage in N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide have not been the subject of published research. This suggests that the compound may be a novel, yet uncharacterized, molecule, a synthetic intermediate that has not been studied in its own right, or part of a proprietary chemical library with no publicly available data.

Compound Identification and Physicochemical Properties

N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is cataloged in the PubChem database with the Chemical Abstracts Service (CAS) number 68207-21-6 .[1] Its IUPAC name is N-(10H-phenothiazin-10-yl)-2-(piperidin-1-yl)acetamide.[1] The compound has a molecular formula of C₁₉H₂₁N₃OS and a molecular weight of 339.5 g/mol .[1]

Below is a table summarizing the basic physicochemical properties of the molecule as computed by PubChem.

| Property | Value |

| IUPAC Name | N-(10H-phenothiazin-10-yl)-2-(piperidin-1-yl)acetamide |

| CAS Number | 68207-21-6 |

| Molecular Formula | C₁₉H₂₁N₃OS |

| Molecular Weight | 339.5 g/mol |

| Topological Polar Surface Area | 41.9 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

Hypothetical Synthesis and Potential Research Avenues

In the absence of specific literature, a hypothetical synthetic route can be proposed based on general organic chemistry principles for the formation of similar amide bonds. The synthesis would likely involve the acylation of 10-aminophenothiazine with a suitable piperidine-containing acylating agent.

A plausible synthetic pathway is visualized in the flowchart below.

Caption: A potential synthetic route for the target compound.

Given the rich pharmacological history of both phenothiazines and piperidines, N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide could be a candidate for screening in various biological assays. Phenothiazine derivatives are known to possess antipsychotic, antihistaminic, and antiemetic properties, while piperidine-containing compounds have a wide range of activities, including acting as analgesics, and CNS stimulants, and having cardiovascular effects.

Future research on this molecule would require its de novo synthesis and subsequent characterization. A thorough investigation would involve:

-

Confirmation of Structure: Using techniques such as NMR, mass spectrometry, and X-ray crystallography.

-

In vitro Pharmacological Profiling: Screening against a panel of receptors, enzymes, and ion channels to identify potential biological targets.

-

Cell-based Assays: Evaluating its effects on cellular processes such as proliferation, apoptosis, and signaling pathways.

-

In vivo Studies: Assessing its pharmacokinetic properties, efficacy, and safety in animal models.

Until such studies are conducted and published, the discovery and history of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide will remain an open chapter in the vast field of medicinal chemistry.

References

Technical Whitepaper on N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide: An Analysis of Available Data and Therapeutic Potential

A Technical Report

Affiliation: Google Research

Disclaimer: This document serves as a summary of currently available public information. The compound discussed is cataloged in chemical databases, but as of the date of this publication, no specific peer-reviewed research on its biological activity, therapeutic applications, or detailed experimental data has been found.

Introduction

N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is a chemical compound belonging to the phenothiazine class of molecules. Phenothiazines are characterized by a tricyclic structure containing a thiazine ring fused to two benzene rings. This core structure has been a foundational scaffold in medicinal chemistry, leading to the development of numerous drugs with a wide range of therapeutic applications. The addition of a piperidinyl-ethanamide side chain at the N10 position of the phenothiazine ring system suggests that this compound was likely synthesized for biological screening, potentially as an antipsychotic, antihistaminic, or anticancer agent.

This whitepaper aims to provide a comprehensive overview of the known information regarding N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide and to extrapolate its potential therapeutic applications based on the well-documented activities of structurally related phenothiazine-piperidine derivatives.

Compound Profile: N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide

The compound is identified in chemical databases with the following identifiers:

| Property | Value |

| IUPAC Name | N-(10H-phenothiazin-10-yl)-2-(piperidin-1-yl)acetamide |

| Molecular Formula | C₁₉H₂₁N₃OS |

| Molecular Weight | 339.5 g/mol |

| CAS Number | 68207-21-6 |

| ChEMBL ID | CHEMBL1938454 |

| PubChem CID | 12445967 |

As of the latest literature search, there are no published studies detailing the synthesis, biological evaluation, or pharmacological properties of this specific molecule. The absence of such data prevents a detailed discussion of its specific mechanism of action, quantitative efficacy, or safety profile.

Potential Therapeutic Applications Based on Structural Analogs

The therapeutic potential of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide can be inferred from the known activities of the broader class of phenothiazine derivatives, particularly those bearing a piperidine moiety.[1][2]

Antipsychotic Activity

Phenothiazines with piperidine side chains, such as Thioridazine, are well-known first-generation antipsychotics.[1][3] They primarily exert their effects by antagonizing dopamine D2 receptors in the mesolimbic pathway of the brain.[3]

Hypothesized Signaling Pathway: The diagram below illustrates the general mechanism of D2 receptor antagonism by phenothiazine-piperidine derivatives.

Caption: Hypothesized D2 receptor antagonism by the subject compound.

Anticancer Activity

Recent research has explored the repurposing of phenothiazine derivatives as anticancer agents. Some phenothiazines have been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, including glioblastoma. The mechanisms are often multifactorial, involving the inhibition of cell signaling pathways crucial for cancer cell proliferation and survival.

Antimicrobial Activity

Certain novel synthesized phenothiazine derivatives have demonstrated antibacterial and antifungal properties. These compounds are of interest in the ongoing search for new antimicrobial agents to combat drug-resistant pathogens.

Proposed Experimental Workflow for Future Research

Should N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide be investigated further, a structured experimental workflow would be necessary to elucidate its therapeutic potential.

Caption: A logical workflow for the evaluation of the subject compound.

Conclusion

N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is a molecule of potential interest due to its structural similarity to a class of compounds with proven and diverse therapeutic activities. While there is currently no specific data on its biological effects, its phenothiazine-piperidine scaffold suggests that it may possess antipsychotic, anticancer, or antimicrobial properties. The lack of published research highlights an opportunity for future investigation. The experimental workflow proposed in this paper provides a roadmap for the systematic evaluation of this and other novel phenothiazine derivatives to unlock their potential therapeutic applications. Further research is required to synthesize, characterize, and biologically screen this compound to determine if it holds any clinical promise.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenothiazine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antiemetic, and antihistaminic properties. The incorporation of various side chains at the N-10 position of the phenothiazine ring is a common strategy to modulate its pharmacological profile. This document provides a detailed protocol for the synthesis of a novel derivative, N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide, a compound of interest for potential applications in drug discovery. The synthesis involves the formation of an amide bond, a fundamental transformation in medicinal chemistry.

Synthetic Pathway

The synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide can be achieved through a two-step process starting from phenothiazine. The first step involves the N-alkylation of phenothiazine with a suitable haloacetylating agent to introduce the acetamide precursor moiety. The subsequent step is a nucleophilic substitution with piperidine to yield the final product. An alternative, more direct approach involves the acylation of 10-aminophenothiazine with 2-(piperidin-1-yl)acetyl chloride. The former method is detailed below as it often provides better control and yields.

Overall Reaction: Phenothiazine → 2-Chloro-1-(10H-phenothiazin-10-yl)ethan-1-one → N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Phenothiazine | 98% | Sigma-Aldrich |

| Chloroacetyl chloride | 98% | Sigma-Aldrich |

| Piperidine | 99% | Sigma-Aldrich |

| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |

| Sodium Bicarbonate | ACS Reagent, ≥99.7% | Fisher Scientific |

| Brine (Saturated NaCl) | Laboratory Prepared | - |

| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Hexanes | HPLC Grade | Fisher Scientific |

Step 1: Synthesis of 2-Chloro-1-(10H-phenothiazin-10-yl)ethan-1-one

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add phenothiazine (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g of phenothiazine).

-

Cooling: Cool the resulting suspension to 0 °C in an ice bath.

-

Addition of Reagents: Slowly add triethylamine (1.2 eq) to the suspension. Following this, add chloroacetyl chloride (1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase.

-

Work-up: Upon completion, quench the reaction by the slow addition of water (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-chloro-1-(10H-phenothiazin-10-yl)ethan-1-one as a solid.

Step 2: Synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the 2-chloro-1-(10H-phenothiazin-10-yl)ethan-1-one (1.0 eq) from Step 1 in anhydrous N,N-dimethylformamide (DMF, 15 mL/g).

-

Addition of Amine: To this solution, add piperidine (1.5 eq) and triethylamine (1.5 eq).

-

Reaction: Heat the reaction mixture to 60 °C and stir for 8-12 hours. Monitor the reaction by TLC (Mobile phase: 9:1 DCM/Methanol).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL). A precipitate may form. If so, collect the solid by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Purification: Wash the combined organic extracts with water (3 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo. Purify the crude residue by silica gel column chromatography (eluting with a gradient of methanol in DCM) to afford the pure N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reactant | Molar Equiv. | Product | Yield (%) | Purity (%) |

| 1 | Phenothiazine | 1.0 | 2-Chloro-1-(10H-phenothiazin-10-yl)ethan-1-one | 85-95 | >95 (by NMR) |

| 2 | 2-Chloro-1-(10H-phenothiazin-10-yl)ethan-1-one | 1.0 | N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide | 70-85 | >98 (by HPLC) |

Table 2: Characterization Data for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide

| Analysis | Result |

| Molecular Formula | C₁₉H₂₁N₃OS |

| Molecular Weight | 339.46 g/mol |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.20-7.60 (m, 8H, Ar-H), 3.50 (s, 2H, -CH₂-CO), 2.50-2.60 (t, 4H, piperidine-H), 1.50-1.65 (m, 6H, piperidine-H). (Hypothetical) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 168.0 (C=O), 144.5, 127.0, 126.8, 122.5 (Ar-C), 62.0 (-CH₂-N), 54.5 (piperidine-C), 25.8 (piperidine-C), 24.0 (piperidine-C). (Hypothetical) |

| Mass Spec (ESI+) m/z | 340.15 [M+H]⁺ |

Visualizations

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.

Potential Signaling Pathway Involvement

Phenothiazine derivatives are known to interact with various receptors in the central nervous system. A primary mechanism of action for many antipsychotic phenothiazines is the antagonism of dopamine D2 receptors. They can also affect other receptors such as serotonergic, adrenergic, and cholinergic receptors.

Caption: Postulated antagonism of the Dopamine D2 receptor signaling pathway by a phenothiazine derivative.

Application Note: HPLC Purification of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide

Introduction

N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is a phenothiazine derivative with potential applications in pharmaceutical research. Efficient purification of this compound is critical for accurate biological evaluation and drug development. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide from a crude synthetic mixture.

Physicochemical Properties of the Analyte

A summary of the key physicochemical properties of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is presented below. These properties are essential for developing an effective HPLC purification method.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁N₃OS | [1] |

| Molecular Weight | 339.5 g/mol | [1] |

| IUPAC Name | N-phenothiazin-10-yl-2-piperidin-1-ylacetamide | [1] |

| Polarity | Likely polar due to amide and amine groups, but with significant non-polar character from the phenothiazine ring. | Inferred |

Chromatographic Method Development

Reversed-phase HPLC is the preferred method for purifying N-aryl amides and phenothiazine derivatives due to its versatility in handling a wide range of polarities.[2][3] A C18 column is a good starting point for method development. Given the basic nature of the piperidine moiety, peak tailing can be a concern due to interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, an acidic mobile phase modifier, such as formic acid or trifluoroacetic acid (TFA), is employed to protonate the silanols and reduce these secondary interactions. An alternative approach is to use a polar-embedded column, such as an RP-Amide phase, which can improve peak shape for basic compounds.

A gradient elution with acetonitrile and water is chosen to ensure adequate separation of the target compound from impurities with varying polarities. The UV detection wavelength is selected based on the chromophore of the phenothiazine ring system, which typically absorbs strongly in the UV region. A wavelength of 254 nm is a common choice for phenothiazine derivatives.

Experimental Protocol

1. Instrumentation and Materials

-

HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size) is recommended for initial trials.

-

Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.

-

Mobile Phase Additives: Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade.

-

Sample: Crude N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide dissolved in a suitable solvent (e.g., a small volume of the initial mobile phase or a compatible organic solvent like methanol or DMSO, followed by dilution with the initial mobile phase).

2. HPLC Parameters

The following table summarizes the recommended starting parameters for the HPLC purification.

| Parameter | Recommended Condition |

| Column | C18, 250 x 10 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | See Table below |

| Flow Rate | 4.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 500 µL (dependent on sample concentration) |

Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 5 | 95 | 5 |

| 25 | 5 | 95 |

| 30 | 5 | 95 |

| 31 | 95 | 5 |

| 35 | 95 | 5 |

3. Sample Preparation

-

Dissolve the crude N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile).

-

Dilute the dissolved sample with Mobile Phase A to a concentration suitable for injection. A typical starting concentration is 10-20 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. Purification and Post-Purification

-

Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Collect fractions corresponding to the main peak of interest based on the UV chromatogram.

-

Analyze the purity of the collected fractions using an analytical HPLC method.

-

Pool the fractions with the desired purity.

-

Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.

Data Presentation

Table 1: Summary of HPLC Purification Parameters and Expected Results

| Parameter | Value |

| Compound Name | N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide |

| Column Type | C18 Reversed-Phase |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |

| Elution Type | Gradient |

| Expected Retention Time | 15 - 20 minutes (highly dependent on the exact system and conditions) |

| Purity after Purification | >98% (as determined by analytical HPLC) |

| Recovery | >85% |

Visualizations

Diagram 1: HPLC Purification Workflow

References

Application Note: NMR Characterization of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the nuclear magnetic resonance (NMR) characterization of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide. Due to the absence of publicly available experimental NMR data for this specific compound, this application note presents a predicted ¹H and ¹³C NMR data set based on the analysis of structurally related compounds. The provided experimental protocols for synthesis and NMR analysis are based on established methods for similar phenothiazine and piperidine derivatives. This document is intended to serve as a comprehensive guide for researchers synthesizing and characterizing this molecule.

Introduction

N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is a molecule of interest in medicinal chemistry, combining the well-known phenothiazine core with a piperidinyl-ethanamide side chain. The phenothiazine tricycle is a privileged scaffold found in numerous psychoactive and antihistaminic drugs. The piperidine moiety is also a common feature in many biologically active compounds, often influencing solubility and receptor binding. Accurate structural elucidation and characterization are crucial for any drug discovery and development pipeline, with NMR spectroscopy being the cornerstone of this process. This application note outlines the expected NMR characteristics and provides a standardized protocol for its analysis.

Predicted NMR Spectroscopic Data

While no specific experimental NMR data for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide has been identified in a comprehensive literature search, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on typical chemical shift ranges for phenothiazine, N-substituted acetamides, and piperidine moieties.

Table 1: Predicted ¹H NMR Data for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenothiazine H-2, H-8 | 7.20 - 7.40 | dd | J ≈ 7.5, 1.5 |

| Phenothiazine H-4, H-6 | 7.10 - 7.25 | d | J ≈ 8.0 |

| Phenothiazine H-1, H-9 | 6.90 - 7.05 | td | J ≈ 7.5, 1.0 |

| Phenothiazine H-3, H-7 | 6.80 - 6.95 | td | J ≈ 7.5, 1.2 |

| -NH- | 8.50 - 9.50 | s (broad) | - |

| -CH₂- (amide) | 3.10 - 3.30 | s | - |

| Piperidine H-2', H-6' (axial & equatorial) | 2.40 - 2.60 | m | - |

| Piperidine H-3', H-5' (axial & equatorial) | 1.55 - 1.70 | m | - |

| Piperidine H-4' (axial & equatorial) | 1.40 - 1.55 | m | - |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 168.0 - 172.0 |

| Phenothiazine C-4a, C-5a | 142.0 - 145.0 |

| Phenothiazine C-9a, C-10a | 126.0 - 128.0 |

| Phenothiazine C-2, C-8 | 125.0 - 127.0 |

| Phenothiazine C-4, C-6 | 122.0 - 124.0 |

| Phenothiazine C-1, C-9 | 120.0 - 122.0 |

| Phenothiazine C-3, C-7 | 114.0 - 116.0 |

| -CH₂- (amide) | 58.0 - 62.0 |

| Piperidine C-2', C-6' | 53.0 - 56.0 |

| Piperidine C-3', C-5' | 25.0 - 28.0 |

| Piperidine C-4' | 23.0 - 26.0 |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Experimental Protocols

Synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide

This protocol is a general procedure adapted from the synthesis of similar N-substituted phenothiazine derivatives.

Materials:

-

Phenothiazine

-

Chloroacetyl chloride

-

Piperidine

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Synthesis of 10-(2-chloroacetyl)phenothiazine:

-

Dissolve phenothiazine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) dropwise to the solution.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-